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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924

A Comparative Guide to the Analysis of
Sofosbuvir Impurity G

This guide provides a comparative overview of analytical methodologies for the detection and
guantification of Sofosbuvir impurity G, a diastereomer of the active pharmaceutical
ingredient.[1] Given the absence of a formal inter-laboratory comparison study, this document
synthesizes data from various single-laboratory validation studies to offer a comparative
perspective on the performance of different analytical techniques. This guide is intended for
researchers, scientists, and drug development professionals involved in the quality control and
analysis of Sofosbuvir.

Comparison of Analytical Methods

The primary analytical technique for the separation and quantification of Sofosbuvir and its
impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV
detection. Ultra-Performance Liquid Chromatography (UPLC) methods have also been
developed for faster and more efficient separations. The following tables summarize the key
parameters and performance characteristics of various published methods.

Table 1: Comparison of HPLC Method Parameters for Sofosbuvir and Impurity Analysis
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Parameter Method 1 Method 2 Method 3 Method 4
) ) Phenomenex ) )
Agilent Eclipse Agilent Zorbax Discovery C18,
Luna® LC C18,
Column XDB-C18, 4.6 x SB C18, 4.6 x 4.6 x 250 mm, 5
150x4.6mm,
250 mm, 5 um[2] 250 mm, 5 um[3]  pm[4]
5um
9 mM
0.1% o Dipotassium
) ) Acetonitrile:Meth
Trifluoroacetic hydrogen 0.01 N KH2PO4
) o anol:Water o
Mobile Phase acid in orthophosphate buffer:Acetonitril
o (50:30:20 viviv)
Water:Acetonitril 5] buffer (pH e (60:40 viv)[4]
e (50:50 viv)[2] 4):Acetonitrile
(60:40 v/Iv)[3]
Flow Rate 1.0 mL/min 1.0 mL/min[5] 1.0 mL/min[3] 1.0 mL/min[4]
Detection
260 nm[2] 260 nm[5] 265 nm|[3] 260 nm[4]
Wavelength
Retention Time ] ) ) )
) 3.674 min[2] 2.1 min[5] 7.3 min[3] 2.373 min[4]
(Sofosbuvir)
) ] 5.704 min
Retention Time » » »
) (Phosphoryl Not specified Not specified Not specified
(Impurity) S
impurity)[2]

Table 2: Comparison of HPLC Method Performance for Sofosbuvir and Impurity Analysis
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Parameter Method 1 Method 2 Method 3
Linearity Range
) 160-480 pg/mL[2] 4-24 pg/mL 100-600 pg/mL[4]
(Sofosbuvir)
] ] 10-30 pg/mL
Linearity Range _ _ N N
] (Phosphoryl impurity) Not specified Not specified
(Impurity)
[2]
Correlation Coefficient
>0.999 0.999 0.999[4]
(r?)
LOD (Sofosbuvir) 0.01% (0.04 po)[2] 0.046 pg/mL Not specified
LOQ (Sofosbuvir) 0.50% (0.125 ug)[2] 0.140 pg/mL Not specified
0.03% (0.12 pg)
LOD (Impurity) (Phosphoryl impurity) Not specified Not specified
[2]
1.50% (0.375 pg)
LOQ (Impurity) (Phosphoryl impurity) Not specified Not specified

[2]

Accuracy (%
98.6-101.2%
Recovery)

99.9-101.3%

99.30%[4]

Experimental Protocols

Below is a representative experimental protocol for the analysis of Sofosbuvir and its impurities,

based on a validated RP-HPLC method.[2]

Objective: To quantify Sofosbuvir and its process-related impurities in bulk drug and

pharmaceutical dosage forms.

Materials and Reagents:

o Sofosbuvir reference standard

o Sofosbuvir impurity G reference standard (or other relevant impurities)
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Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA)

Water (HPLC grade)

Chromatographic Conditions:

Instrument: HPLC system with UV detector

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um

Mobile Phase: 0.1% TFA in a 50:50 (v/v) mixture of water and acetonitrile

Flow Rate: 1.0 mL/min

Column Temperature: Ambient

Detection Wavelength: 260 nm

Injection Volume: 20 pL

Preparation of Solutions:

Diluent: A 50:50 (v/v) mixture of water and acetonitrile.

Standard Stock Solution: Accurately weigh and dissolve Sofosbuvir and each impurity
reference standard in the diluent to obtain a known concentration.

Sample Solution: Prepare a solution of the drug substance or formulation in the diluent to
achieve a target concentration of Sofosbuvir.

Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the diluent (as a blank) to ensure no interfering peaks are present.
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« Inject the standard solution in replicate to check for system suitability parameters (e.qg.,
tailing factor, theoretical plates, and reproducibility).

« Inject the sample solution.

 Identify and quantify any impurities by comparing their retention times and peak areas with
those of the reference standards.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Sofosbuvir impurities.
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Caption: Workflow for Sofosbuvir Impurity Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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